1-BOC-4-benzenesulfonamidopiperidine
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Overview
Description
1-BOC-4-benzenesulfonamidopiperidine, also known as tert-butyl 4-[(phenylsulfonyl)amino]-1-piperidinecarboxylate, is a chemical compound with the molecular formula C16H24N2O4S and a molecular weight of 340.44 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzenesulfonamide group and a tert-butoxycarbonyl (BOC) protecting group. It is commonly used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-BOC-4-benzenesulfonamidopiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the piperidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Protection with BOC Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-BOC-4-benzenesulfonamidopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions used in these reactions include bases like triethylamine, acids like trifluoroacetic acid, and oxidizing or reducing agents as required. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BOC-4-benzenesulfonamidopiperidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those targeting the central nervous system and other therapeutic areas.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of their mechanisms of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-BOC-4-benzenesulfonamidopiperidine is primarily related to its role as an intermediate in the synthesis of other compounds. The BOC protecting group stabilizes the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific structure of the final synthesized compound .
Comparison with Similar Compounds
1-BOC-4-benzenesulfonamidopiperidine can be compared with other similar compounds, such as:
1-BOC-4-aminopiperidine: This compound lacks the benzenesulfonamide group, making it less versatile in certain synthetic applications.
4-benzenesulfonamidopiperidine: This compound lacks the BOC protecting group, making it more reactive but less stable under certain conditions.
1-BOC-4-(methylsulfonyl)piperidine: This compound has a methylsulfonyl group instead of a benzenesulfonamide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the BOC protecting group and the benzenesulfonamide group, providing a balance of stability and reactivity that is valuable in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 4-(benzenesulfonamido)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-11-9-13(10-12-18)17-23(20,21)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLMTFLSICVBFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680474 |
Source
|
Record name | tert-Butyl 4-[(benzenesulfonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233953-03-1 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(phenylsulfonyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233953-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(benzenesulfonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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